

physical characteristics of 2,6-Dimethyl-4-nitropyridine 1-oxide

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Compound of Interest

Compound Name: 2,6-Dimethyl-4-nitropyridine 1-oxide

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An In-depth Technical Guide to the Physical Characteristics of **2,6-Dimethyl-4-nitropyridine 1-oxide**

Introduction

2,6-Dimethyl-4-nitropyridine 1-oxide (DM-4-NPO) is a heterocyclic organic compound of significant interest in medicinal chemistry and materials science. As a derivative of pyridine N-oxide, its unique electronic and structural properties, conferred by the electron-withdrawing nitro group and the electron-donating N-oxide functional group, make it a valuable intermediate in the synthesis of more complex molecules. For researchers, scientists, and drug development professionals, a thorough understanding of its physical characteristics is not merely academic; it is a fundamental prerequisite for its effective handling, characterization, and application in synthetic protocols and formulation studies.

This guide provides a comprehensive overview of the core physical characteristics of DM-4-NPO, moving beyond a simple datasheet to explain the causality behind these properties and the experimental methodologies used to determine them. The information presented herein is synthesized from authoritative sources to ensure technical accuracy and provide field-proven insights.

General Physicochemical Properties

The fundamental physicochemical properties of a compound provide the initial dataset for any researcher. These values dictate storage conditions, solvent selection, and analytical approaches. The key properties for **2,6-Dimethyl-4-nitropyridine 1-oxide** are summarized below.

Property	Value	Source(s)
CAS Number	4808-64-4	[1]
Molecular Formula	C ₇ H ₈ N ₂ O ₃	[1]
Molecular Weight	168.15 g/mol	[1][2]
Appearance	Crystalline solid	[3][4]
Melting Point	163-164 °C	[1][2]
Boiling Point	413.8 ± 40.0 °C at 760 mmHg (Predicted)	[2]
Density	1.3 ± 0.1 g/cm ³ (Predicted)	[2]

The high melting point is indicative of a stable crystalline lattice with significant intermolecular forces, a topic explored further in the section on crystal structure. The predicted high boiling point suggests low volatility under standard conditions.

Solubility Profile: A Critical Parameter for Application

Solubility is a critical physical property, especially in drug development, as it directly influences bioavailability and formulation strategies. While specific quantitative solubility data for DM-4-NPO in a wide range of solvents is not readily available in the literature, a standardized methodology for its determination is crucial for any laboratory application.

Factors Influencing Solubility

The solubility of DM-4-NPO is governed by its molecular structure:

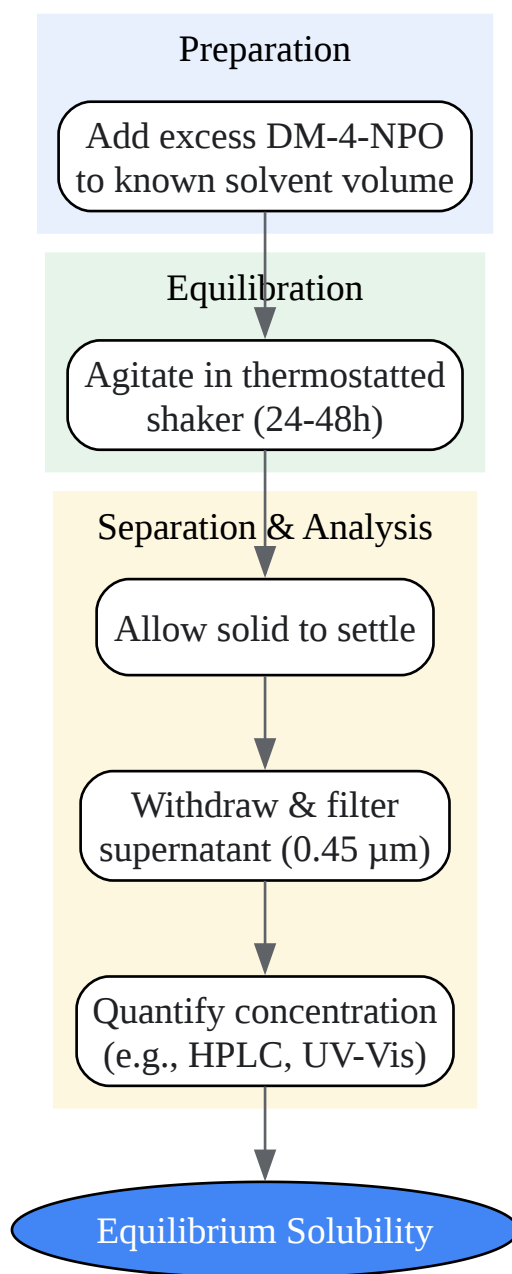
- **Polarity:** The presence of the highly polar N-oxide and nitro groups imparts a significant dipole moment to the molecule, suggesting solubility in polar solvents.
- **Hydrogen Bonding:** The oxygen atoms of both the N-oxide and nitro groups can act as hydrogen bond acceptors, enhancing solubility in protic solvents like water and alcohols.[5]
- **Aromatic System:** The pyridine ring provides a nonpolar surface area, allowing for some solubility in less polar organic solvents.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a robust and widely accepted technique for determining the equilibrium solubility of a solid compound.[6][7] The objective is to create a saturated solution at a constant temperature and then measure the concentration of the dissolved solid.

Methodology:

- **Preparation:** Add an excess amount of crystalline DM-4-NPO to a known volume of the selected solvent (e.g., water, ethanol, dichloromethane) in a sealed vial or flask. The presence of undissolved solid is essential to ensure saturation.[7]
- **Equilibration:** Place the sealed container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[7]
- **Sample Separation:** After equilibration, cease agitation and allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter (e.g., 0.45 µm) to remove all solid particles. This step is critical to avoid artificially high results.[6]
- **Analysis:** Quantify the concentration of DM-4-NPO in the clear, filtered solution using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy, against a calibration curve of known concentrations.
- **Calculation:** The solubility is expressed as mass per unit volume (e.g., mg/mL) or molarity (mol/L).



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Caption: Workflow for Shake-Flask Solubility Determination.

Crystalline and Molecular Structure

Theoretical and computational studies, supported by experimental data from related compounds, provide deep insights into the molecular geometry and solid-state packing of DM-

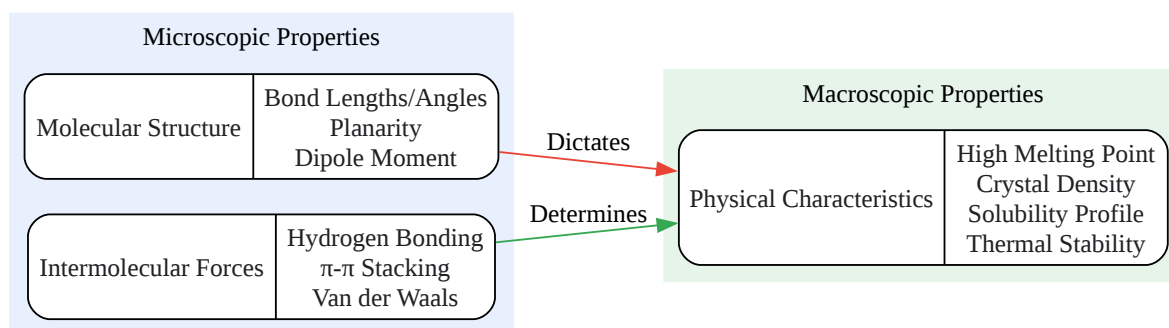
4-NPO.[8][9] These structural characteristics are the direct cause of its macroscopic physical properties.

Molecular Geometry

Density Functional Theory (DFT) calculations have been employed to determine the optimized molecular structure of 2,6-dimethyl-4-nitropyridine N-oxide.[8][10] These studies show that the pyridine ring is largely planar. The nitro group is also nearly coplanar with the ring, which allows for maximal electronic conjugation between the electron-withdrawing nitro group and the π -system of the pyridine N-oxide.[11] This planarity and extended conjugation are key to the molecule's electronic properties and reactivity.

X-ray Crystallography

The definitive method for determining the solid-state structure is single-crystal X-ray diffraction. This technique provides precise measurements of bond lengths, bond angles, and the arrangement of molecules within the crystal lattice. For related nitropyridine N-oxides, studies have revealed herringbone packing patterns and intermolecular interactions, such as C–H \cdots O hydrogen bonds and π – π stacking, which stabilize the crystal lattice.[11][12] These strong, directional intermolecular forces are responsible for the compound's relatively high melting point and thermal stability.



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Caption: Relationship between molecular and bulk properties.

Spectroscopic Profile

Spectroscopic analysis is indispensable for the structural confirmation and purity assessment of **2,6-Dimethyl-4-nitropyridine 1-oxide**. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is used to confirm the number and connectivity of hydrogen atoms. For DM-4-NPO, one would expect to see distinct signals for the two equivalent methyl groups (a singlet integrating to 6H) and the two equivalent aromatic protons on the pyridine ring (a singlet integrating to 2H). The chemical shifts of these protons are influenced by the electronic effects of the nitro and N-oxide groups.
- ^{13}C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. [\[13\]](#) For the symmetric DM-4-NPO, four distinct signals are expected: one for the two equivalent methyl carbons, one for the two carbons adjacent to the nitrogen (C2/C6), one for the two carbons meta to the nitrogen (C3/C5), and one for the carbon bearing the nitro group (C4).

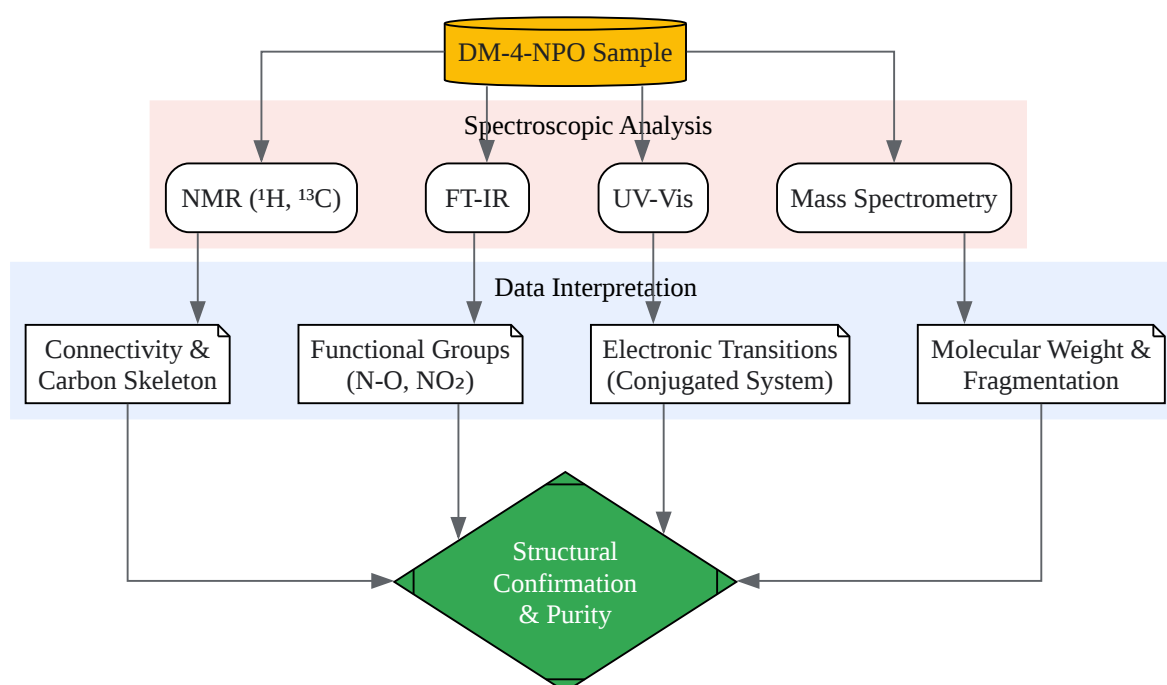
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups by detecting their characteristic vibrational frequencies. [\[9\]](#)

- N-O Stretch (N-oxide): A strong absorption band typically appears in the $1200\text{-}1300\text{ cm}^{-1}$ region.
- NO_2 Stretches (Nitro group): Two strong absorption bands are characteristic of the nitro group: an asymmetric stretch around $1500\text{-}1560\text{ cm}^{-1}$ and a symmetric stretch around $1345\text{-}1385\text{ cm}^{-1}$.
- Aromatic C=C and C=N Stretches: These appear in the $1400\text{-}1600\text{ cm}^{-1}$ region.
- C-H Stretches: Aromatic C-H stretches appear above 3000 cm^{-1} , while aliphatic C-H stretches from the methyl groups appear just below 3000 cm^{-1} .

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The extended conjugated system of DM-4-NPO, involving the pyridine ring, N-oxide, and nitro group, results in absorption in the UV region. Studies on the related 4-nitropyridine N-oxide show a strong solvatochromic effect, with absorption maxima in the 330-355 nm range, indicating that the electronic structure is sensitive to the solvent environment.[5][14] A similar behavior would be expected for DM-4-NPO.



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Caption: General workflow for spectroscopic characterization.

Thermal Stability and Safety

Safety data sheets provide critical information regarding the stability and handling of chemical compounds. For **2,6-Dimethyl-4-nitropyridine 1-oxide**, the following should be noted:

- Conditions to Avoid: Heat, flames, and sparks should be avoided to prevent thermal decomposition.[\[15\]](#)
- Materials to Avoid: Strong oxidizing agents can react exothermically with the compound.[\[15\]](#)
- Hazardous Combustion Products: When heated to decomposition, it may emit toxic fumes of nitrogen oxides and carbon monoxide.[\[15\]](#)

These precautions are standard for nitroaromatic compounds and highlight the importance of handling the material in a well-ventilated chemical fume hood and using appropriate personal protective equipment.

Conclusion

The physical characteristics of **2,6-Dimethyl-4-nitropyridine 1-oxide**—from its high-melting crystalline nature to its distinct spectroscopic signature—are a direct consequence of its molecular structure. The interplay between the pyridine N-oxide moiety and the dimethyl and nitro substituents creates a stable, highly functionalized molecule. For the intended audience of researchers and developers, this guide has contextualized these properties, providing not only the "what" but also the "why," alongside the standard experimental frameworks used for their determination. This foundational knowledge is paramount for the confident and effective use of this versatile chemical intermediate in advancing scientific discovery.

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